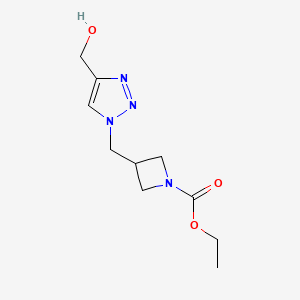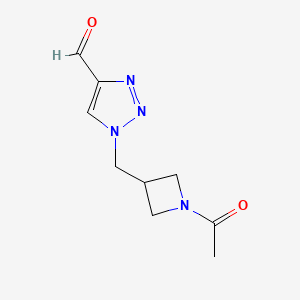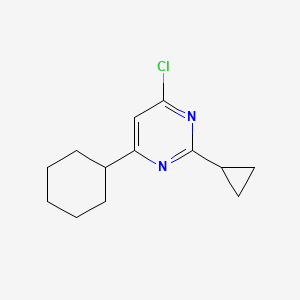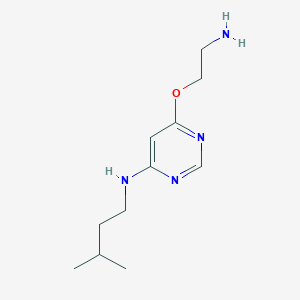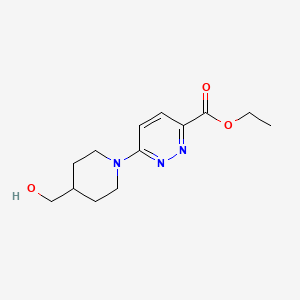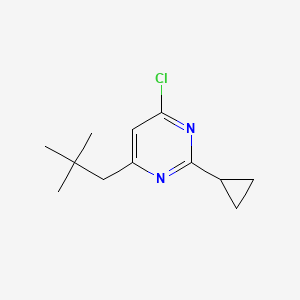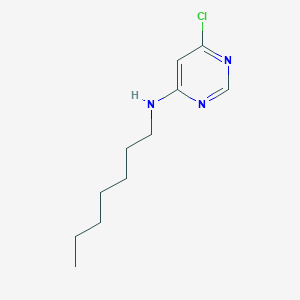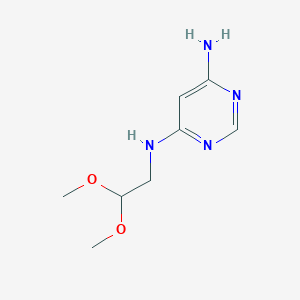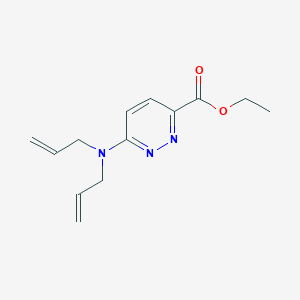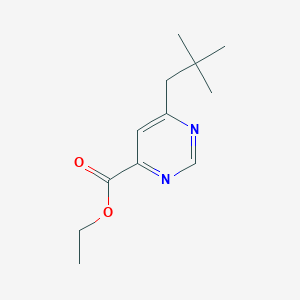
6-(2,2-Dimetilpropil)pirimidina-4-carboxilato de etilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The Dimroth rearrangement, a process involving the isomerization of heterocycles, is often used in the synthesis of condensed pyrimidines . This rearrangement can involve the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 222.28 g/mol. It should be stored under inert gas as it is air sensitive .Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Neuroprotectores
Los derivados de pirimidina se han explorado por sus propiedades neuroprotectoras, particularmente en el tratamiento de enfermedades neurodegenerativas y lesiones cerebrales . La flexibilidad estructural del 6-(2,2-Dimetilpropil)pirimidina-4-carboxilato de etilo permite la síntesis de nuevos compuestos que pueden evaluarse para la neuroprotección y las actividades antiinflamatorias en modelos de células neuronales.
Terapéutica Antifibrótica
La investigación ha demostrado que los derivados de pirimidina pueden exhibir actividades antifibróticas . Este compuesto podría utilizarse para sintetizar nuevas moléculas que podrían inhibir la expresión de colágeno y otros marcadores de fibrosis, ofreciendo vías terapéuticas potenciales para el tratamiento de enfermedades fibróticas.
Ciencia de Materiales: Síntesis Orgánica
La reacción de Biginelli es un método significativo en la ciencia de materiales para sintetizar derivados de dihidropirimidinona . El this compound podría servir como precursor en tales reacciones, contribuyendo al desarrollo de nuevos materiales con propiedades únicas.
Bioquímica: Inhibición Enzimática
En bioquímica, los derivados de pirimidina son conocidos por actuar como inhibidores enzimáticos . El this compound podría utilizarse para diseñar inhibidores que se dirijan a enzimas específicas involucradas en las vías de la enfermedad, ayudando en el desarrollo de nuevos fármacos.
Farmacología: Investigación Antiviral y Anticamcer
El núcleo de pirimidina es una característica común en los agentes antivirales y anticancerígenos . El this compound podría ser un intermedio clave en la síntesis de nuevos compuestos con potenciales actividades antivirales o anticancerígenas.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-16-11(15)10-6-9(13-8-14-10)7-12(2,3)4/h6,8H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLBZECEBFVSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



